![molecular formula C15H24N2O4 B2476943 Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester CAS No. 139517-71-8](/img/no-structure.png)

Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

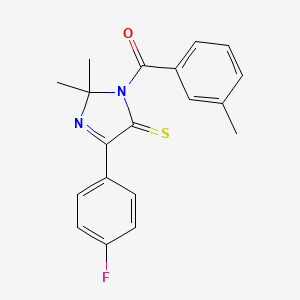

The compound is a spirocyclic molecule . Spirocyclic compounds are a type of bicyclic molecule where the two rings share only one single atom, usually a quaternary carbon . They are named using the prefix “spiro” followed by brackets with numerals denoting the number of carbon atoms between each of the bridgehead atoms .

Molecular Structure Analysis

The compound contains a spirocyclic structure, which is a type of bicyclic molecule where the two rings share only one single atom . The structure also contains a carboxylic acid ester group, which is a functional group consisting of a carbonyl adjacent to an ether linkage.Applications De Recherche Scientifique

Antibacterial Agents

Spiro[1,4-diazabicyclo[3.2.0]heptane] derivatives have been investigated for their potential as antibacterial agents. For instance, certain derivatives displayed potent in vitro and in vivo antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing less marked decreases in blood pressure after intravenous infusion in dogs compared to other compounds, making them candidates for preclinical trials (Remuzon, Bouzard, Guiol, & Jacquet, 1992).

Polymer Synthesis

These compounds have applications in polymer science. Polymers with pendant spiro ortho ester and carboxylic acid moieties were synthesized, displaying the potential for thermo-crosslinking in films. Such polymers can be utilized in various industrial and research applications, especially where temperature-responsive materials are required (Isobe, Numasawa, Nishikubo, Togoshi, & Endo, 1989).

Synthesis of Insecticides

Spiro derivatives have been synthesized for use as insecticides. Cyclopropane carboxylic acid esters with spirofused cycloalkyl rings exhibited good insecticidal activity against various insect species, including knock-down activity on flying insects (Kulkarni & Arbale, 1988).

Chemical Synthesis

These compounds are also important in various chemical synthesis processes. For example, they have been used in the synthesis of diverse organic compounds, including the synthesis of convulsants with a unique ring system, demonstrating the versatility of spiro compounds in organic chemistry (Kawamura & Casida, 1990).

Mécanisme D'action

Target of Action

It is known that similar structures, such as 6,6-dimethyl-3-azabicyclo[310]hexane (6,6-DMABH), are crucial components in several antiviral medications . These medications include boceprevir, a well-known protease inhibitor for the hepatitis C virus, and pf-07321332, an oral medication used for the treatment of COVID-19 .

Mode of Action

Similar compounds like 6,6-dmabh are known to interact with their targets to inhibit viral replication . More research is needed to determine the exact mode of action of this specific compound.

Biochemical Pathways

Given its similarity to 6,6-dmabh, it can be inferred that it may affect the pathways related to viral replication

Result of Action

Similar compounds like 6,6-dmabh are known to inhibit viral replication, which could potentially lead to the reduction of viral load in the body .

Propriétés

Numéro CAS |

139517-71-8 |

|---|---|

Formule moléculaire |

C15H24N2O4 |

Poids moléculaire |

296.367 |

Nom IUPAC |

tert-butyl 2,2-dimethyl-7-oxospiro[1,4-diazabicyclo[3.2.0]heptane-6,2'-oxolane]-4-carboxylate |

InChI |

InChI=1S/C15H24N2O4/c1-13(2,3)21-12(19)16-9-14(4,5)17-10(16)15(11(17)18)7-6-8-20-15/h10H,6-9H2,1-5H3 |

Clé InChI |

UBFJSDIPJNHIMZ-UHFFFAOYSA-N |

SMILES |

CC1(CN(C2N1C(=O)C23CCCO3)C(=O)OC(C)(C)C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)

![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2476880.png)

![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)